![molecular formula C14H11NO4 B1267599 1-[4-(4-Nitrophenoxy)phenyl]ethanone CAS No. 75919-92-5](/img/structure/B1267599.png)

1-[4-(4-Nitrophenoxy)phenyl]ethanone

Übersicht

Beschreibung

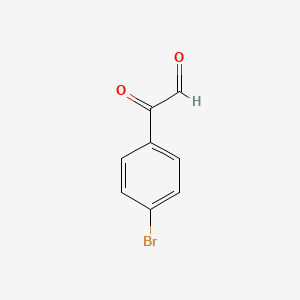

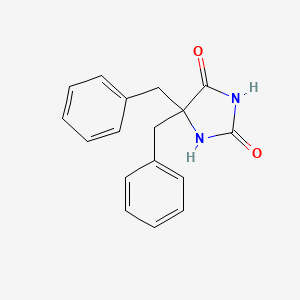

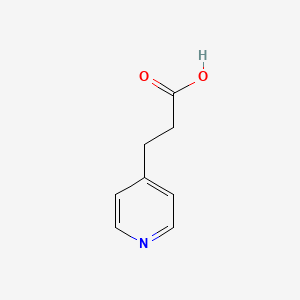

1-[4-(4-Nitrophenoxy)phenyl]ethanone is a chemical compound with the molecular formula C14H11NO4 . It has a molecular weight of 257.24 g/mol . The IUPAC name for this compound is 1-[4-(4-nitrophenoxy)phenyl]ethanone .

Synthesis Analysis

The synthesis of 1-[4-(4-Nitrophenoxy)phenyl]ethanone involves a reaction between 1-fluoro-4-nitrobenzene and 4-hydroxyacetophenone in DMF (Dimethylformamide). Potassium carbonate is added to the mixture, which is then heated at 90° C overnight.Molecular Structure Analysis

The InChI code for 1-[4-(4-Nitrophenoxy)phenyl]ethanone is 1S/C14H11NO4/c1-10(16)11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)15(17)18/h2-9H,1H3 . The Canonical SMILES structure is CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N+[O-] .Physical And Chemical Properties Analysis

1-[4-(4-Nitrophenoxy)phenyl]ethanone has a melting point range of 75-81°C . It has a molecular weight of 257.24 g/mol . The compound has a XLogP3 value of 3.1, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Medicine: Targeted Drug Delivery Systems

1-[4-(4-Nitrophenoxy)phenyl]ethanone: has potential applications in the development of targeted drug delivery systems. Its chemical structure allows for the attachment of specific ligands that can direct the compound to desired cellular targets, enhancing the efficacy of therapeutic agents while minimizing systemic side effects .

Material Science: Advanced Polymer Synthesis

In material science, this compound can be utilized as a precursor in the synthesis of advanced polymers. Its phenyl rings could be incorporated into the backbone of polymers to improve their thermal stability and mechanical properties, which is crucial for high-performance materials .

Environmental Science: Pollutant Detection

The nitro group in 1-[4-(4-Nitrophenoxy)phenyl]ethanone can be exploited in environmental science for the detection of pollutants. It can be used to develop colorimetric sensors that change color in the presence of specific contaminants, aiding in the monitoring of environmental pollution .

Analytical Chemistry: Chromatographic Analysis

This compound’s unique structure makes it suitable as a standard in chromatographic analysis. It can help in the calibration of equipment and serve as a reference compound for the quantification of similar organic molecules in complex mixtures .

Pharmacology: Study of Drug-Receptor Interactions

In pharmacology, 1-[4-(4-Nitrophenoxy)phenyl]ethanone could be used to study drug-receptor interactions. The nitro and ether groups may interact with specific receptors, providing insights into the binding mechanisms and aiding in the design of new drugs .

Organic Synthesis: Intermediate for Complex Molecules

As an intermediate in organic synthesis, this compound can be used to construct more complex molecules. Its reactive sites allow for various chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biochemistry: Enzyme Inhibition Studies

The structure of 1-[4-(4-Nitrophenoxy)phenyl]ethanone suggests its use in enzyme inhibition studies. By interacting with active sites of enzymes, it can serve as an inhibitor or a probe to study enzyme kinetics and mechanisms .

Agriculture: Synthesis of Agrochemicals

In agriculture, the compound’s chemical framework can be modified to create new agrochemicals. Its phenyl rings can be functionalized to produce pesticides or herbicides with specific action modes, contributing to the development of sustainable agricultural practices .

Eigenschaften

IUPAC Name |

1-[4-(4-nitrophenoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-10(16)11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)15(17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWXEFXORSDYQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966656 | |

| Record name | 1-[4-(4-Nitrophenoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Nitrophenoxy)phenyl]ethanone | |

CAS RN |

75919-92-5, 5228-16-0 | |

| Record name | 75919-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[4-(4-Nitrophenoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75919-92-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)

![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)

![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)

![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)

![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)